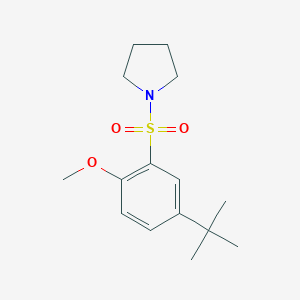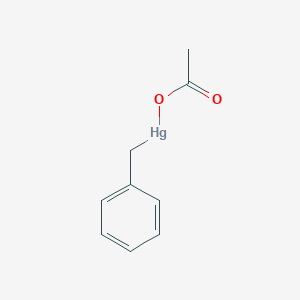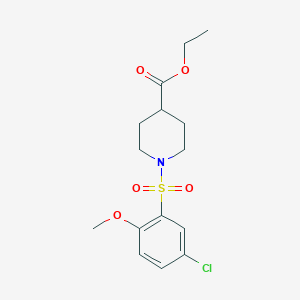
4-Methoxy-2,3-dimethyl-N-pyridin-3-yl-benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methoxy-2,3-dimethyl-N-pyridin-3-yl-benzenesulfonamide, also known as MPB, is a chemical compound that has been used in scientific research for various purposes. MPB is a sulfonamide derivative and has been found to possess a range of biological activities.
Wirkmechanismus
The mechanism of action of 4-Methoxy-2,3-dimethyl-N-pyridin-3-yl-benzenesulfonamide involves its inhibition of carbonic anhydrase, an enzyme that catalyzes the reversible hydration of carbon dioxide to bicarbonate and protons. Carbonic anhydrase is involved in the regulation of acid-base balance in the body and is also important for the secretion of fluids and electrolytes in various organs. By inhibiting carbonic anhydrase, this compound disrupts these processes and can lead to a range of physiological effects.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects, including the inhibition of carbonic anhydrase, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. This compound has also been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
4-Methoxy-2,3-dimethyl-N-pyridin-3-yl-benzenesulfonamide has several advantages for lab experiments, including its high yield and purity, its well-defined mechanism of action, and its potential as a therapeutic agent for the treatment of various diseases. However, there are also some limitations to the use of this compound in lab experiments, including its potential toxicity and its limited solubility in aqueous solutions.
Zukünftige Richtungen
There are several future directions for the research on 4-Methoxy-2,3-dimethyl-N-pyridin-3-yl-benzenesulfonamide, including the development of new synthetic methods for the production of this compound and its derivatives, the investigation of its potential as a therapeutic agent for the treatment of various diseases, and the exploration of its mechanism of action in more detail. Additionally, the use of this compound in combination with other drugs or therapies may be explored to enhance its efficacy and reduce its potential toxicity.
Conclusion:
In conclusion, this compound is a sulfonamide derivative that has been used in scientific research for various purposes. This compound has been found to possess a range of biological activities, including the inhibition of carbonic anhydrase, the induction of apoptosis in cancer cells, and the inhibition of angiogenesis. While there are some limitations to the use of this compound in lab experiments, its potential as a therapeutic agent for the treatment of various diseases makes it a promising candidate for further research.
Synthesemethoden
The synthesis of 4-Methoxy-2,3-dimethyl-N-pyridin-3-yl-benzenesulfonamide involves the reaction between 4-methoxy-2,3-dimethylpyridine-3-amine and benzenesulfonyl chloride in the presence of a base. The reaction proceeds via nucleophilic substitution, resulting in the formation of this compound as a white crystalline solid. The yield of the reaction is typically high, and the purity of the product can be improved through recrystallization.
Wissenschaftliche Forschungsanwendungen
4-Methoxy-2,3-dimethyl-N-pyridin-3-yl-benzenesulfonamide has been used in scientific research for various purposes, including as a tool to study the mechanism of action of certain enzymes and as a potential therapeutic agent for the treatment of cancer and other diseases. This compound has been found to inhibit the activity of carbonic anhydrase, an enzyme that is involved in the regulation of acid-base balance in the body. This compound has also been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of new anticancer drugs.
Eigenschaften
Molekularformel |
C14H16N2O3S |
|---|---|
Molekulargewicht |
292.36 g/mol |
IUPAC-Name |
4-methoxy-2,3-dimethyl-N-pyridin-3-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H16N2O3S/c1-10-11(2)14(7-6-13(10)19-3)20(17,18)16-12-5-4-8-15-9-12/h4-9,16H,1-3H3 |
InChI-Schlüssel |
PQIAKGWKDUHWHP-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CN=CC=C2)OC |
Kanonische SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)NC2=CN=CC=C2)OC |
Löslichkeit |
19.8 [ug/mL] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![1-[(4-methoxynaphthalen-1-yl)sulfonyl]-2,3-dihydro-1H-indole](/img/structure/B224972.png)

![Thieno[2,3-d]pyrimidine-4-thiol](/img/structure/B224991.png)
![1-[(4-Chloro-2,5-dimethoxyphenyl)sulfonyl]pyrrolidine](/img/structure/B224993.png)


![1-[(2-Methoxy-4,5-dimethylphenyl)sulfonyl]-2-(3-pyridyl)piperidine](/img/structure/B225028.png)


![1-[(4-Chloro-1-naphthyl)sulfonyl]pyrrolidine](/img/structure/B225056.png)
